1-Naphthyl alpha-D-mannopyranoside
Description
1-Naphthyl alpha-D-mannopyranoside (C₁₆H₁₈O₆, MW 306.31 g/mol) is a synthetic glycoside derivative where a 1-naphthyl group is linked to the anomeric carbon of α-D-mannopyranose. This compound serves as a critical tool in biochemistry and pharmaceutical research, primarily utilized as:
- A derivatization reagent for HPLC analysis of amines and amino acids, enhancing detection sensitivity .
- A probe for studying carbohydrate-protein interactions, particularly in biological systems involving mannose-binding lectins or enzymes .
- A substrate in enzyme-based assays to investigate mannose metabolism pathways .
Its structural stability under normal conditions and solubility in organic solvents (e.g., DMSO, methanol) make it suitable for diverse experimental setups.
Properties
CAS No. |
83833-13-0 |
|---|---|
Molecular Formula |
C16H18O6 |
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16+/m1/s1 |
InChI Key |
CVAOQMBKGUKOIZ-OWYFMNJBSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Other CAS No. |
83833-13-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-naphthyl alpha-D-mannopyranoside but exhibit distinct properties and applications:
6-Bromo-2-naphthyl alpha-D-mannopyranoside
- Molecular Formula : C₁₆H₁₅BrO₆ (MW 405.2 g/mol)
- Physical Properties : White to off-white solid, melting point 215–217°C, sparingly soluble in water but soluble in organic solvents .
- Applications: Used in targeted studies of glycosylation disorders due to its stability and modified reactivity .
1-Naphthyl beta-D-glucopyranoside
- Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)
- Structural Contrast: The beta-configuration at the anomeric carbon and the glucose moiety (vs. mannose) result in distinct biological interactions.
- Functional Role: Acts as an inhibitor of cytochrome P450 enzymes, impacting xenobiotic metabolism .
- Applications: Less relevant to carbohydrate-protein interaction studies compared to its alpha-D-mannopyranoside counterpart .
2-Naphthyl beta-D-mannopyranoside
- Molecular Formula : C₁₆H₁₈O₆ (MW 306.31 g/mol)
- Key Differences :
Methyl 2,3,4-tri-O-acyl-α-D-mannopyranoside Derivatives
- Examples: Methyl 2,3,4-tri-O-octanoyl-6-O-p-toluoyl-α-D-mannopyranoside (C₃₄H₅₀O₁₀, MW 642.8 g/mol) .
- Structural Features: Long acyl chains (e.g., octanoyl, nonanoyl) enhance lipophilicity and antimicrobial activity.
- Applications : Demonstrated antimicrobial and anticancer properties in vitro, with potency correlating to acyl chain length .
4-Aminophenyl alpha-D-mannopyranoside
- Molecular Formula: C₁₂H₁₇NO₆ (MW 271.27 g/mol)
- Functional Role: The 4-aminophenyl group enables conjugation with fluorescent tags or biotin, facilitating glycan array studies.
- Applications : Used to probe glycosylation pathways in immune response modulation .
Comparative Data Table
Research Findings and Functional Insights
- Substituent Effects: Acyl chains (e.g., octanoyl) in methyl mannopyranosides enhance membrane permeability, improving antimicrobial efficacy against Gram-positive bacteria . Naphthyl positional isomers (1- vs. 2-) show divergent binding to lectins; 1-naphthyl derivatives exhibit higher affinity for concanavalin A .
- Enzymatic Specificity: Methyl alpha-D-mannopyranoside binds concanavalin A at a site distinct from iodinated analogs, as shown by X-ray crystallography . this compound’s bulkier aromatic group may sterically hinder interactions with smaller binding pockets compared to phenyl derivatives .
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